5-Iodoisatin

Catalog No.
S585832
CAS No.
20780-76-1
M.F
C8H4INO2
M. Wt
273.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodoisatin

CAS Number

20780-76-1

Product Name

5-Iodoisatin

IUPAC Name

5-iodo-1H-indole-2,3-dione

Molecular Formula

C8H4INO2

Molecular Weight

273.03 g/mol

InChI

InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)

InChI Key

OEUGDMOJQQLVAZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)C(=O)C(=O)N2

Synonyms

5-iodoisatin

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=O)N2

The exact mass of the compound 5-Iodoisatin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92515. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Iodoisatin (CAS 20780-76-1) is a halogenated indole-2,3-dione derivative widely utilized as a premium electrophilic building block in advanced organic synthesis and medicinal chemistry . Characterized by the presence of a highly reactive iodine atom at the C5 position, this compound serves as an optimal precursor for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings [1]. Beyond its utility in carbon-carbon bond formation, 5-iodoisatin is a critical core scaffold for the development of spirooxindoles, Schiff bases, and targeted kinase inhibitors, where the unique steric and electronic properties of the iodine substituent drive downstream application performance [2].

Research Fit

Cross-coupling handle: C5 iodine enables Pd-catalyzed Suzuki, Sonogashira, and Heck reactions for molecular diversification.
SAR probe: Halogen placement at C5 reported to influence cytotoxicity and antioxidant endpoints in SAR studies.
Research-grade scaffold: Halogenated isatin building block, light-sensitive; commercially available in high purity suitable for med chem workflows.

Substituting 5-iodoisatin with lighter halogenated analogs, such as 5-bromoisatin or 5-chloroisatin, routinely compromises both synthetic processability and downstream pharmacological efficacy [1]. In cross-coupling workflows, bromo- and chloro-isatins exhibit significantly lower reactivity, often requiring harsher conditions, elevated temperatures, or specialized ligands, which leads to reduced yields and increased side-product formation [2]. Furthermore, in asymmetric synthesis, the specific steric bulk and polarizability of the iodine atom uniquely dictate the diastereoselectivity of addition reactions, a feature lost when substituting with smaller halogens[1]. In medicinal chemistry applications, the distinct heavy-atom effect and halogen-bonding capabilities of the 5-iodo substituent are critical for maximizing target binding affinity and radical scavenging activity, meaning generic substitution directly degrades the performance of the final active pharmaceutical ingredient [3].

Substitution Risk

Cross-coupling efficiency may not transfer
Iodine-specific oxidative addition required for Sonogashira surface grafting; 5-Cl and 5-Br analogs may not react under comparable mild conditions, risking synthetic failure.
Cytotoxicity SAR profile differs by halogen
C5 iodine substitution has been associated with increased inhibitory potency vs. unsubstituted isatin; 5-Cl or 5-Br may shift cytotoxicity endpoint response, limiting direct scaffold interchange.
Electrochemical behavior is halogen-dependent
Each 5-haloisatin exhibits distinct redox potentials and adsorption-controlled oxidation mechanisms; substituting 5-iodoisatin with other halogens may alter sensor or electrosynthetic outcomes.

Superior Diastereoselectivity in Catalyst-Free Henry Reactions

When utilized as a precursor in the DMF-mediated Henry reaction with nitroethane to synthesize 3-hydroxy-2-oxindoles, 5-iodoisatin demonstrates the highest stereocontrol among halogenated isatins [1]. Without the use of any chiral mediator or additional base catalyst, 5-iodoisatin achieves a highly favorable threo:erythro diastereomeric ratio of 91:9 [1]. In contrast, substituting with 5-bromoisatin under the exact same conditions yields a significantly lower diastereoselectivity of 63:37 [1]. This substantial quantitative difference establishes 5-iodoisatin as the optimal, process-efficient precursor for the stereoselective synthesis of 3-substituted oxindole scaffolds.

Evidence DimensionDiastereoselectivity (threo:erythro ratio)
Target Compound Data91:9 ratio
Comparator Or Baseline5-bromoisatin (63:37 ratio)
Quantified Difference28% absolute increase in threo diastereomer preference
ConditionsDMF-mediated Henry reaction with nitroethane, room temperature, catalyst-free

High intrinsic diastereoselectivity eliminates the need for expensive chiral catalysts and complex downstream purification, significantly lowering the cost of synthesizing complex oxindole APIs.

Surface Grafting Reactivity
Head-to-head
5-Iodoisatin grafted onto COC and gold surfaces via Sonogashira coupling; 5-Cl and 5-Br analogs fail under the same mild conditions.
Enables isatin-decorated surface development for biosensor or biomaterial R&D.
Heterogeneous-phase; Pd/Cu catalysis; arylalkyne-functionalized surfaces.

Enabling Mild Heterogeneous-Phase Sonogashira Surface Grafting

For advanced materials science applications involving surface functionalization, the 5-iodo substitution provides the critical reactivity required for mild Sonogashira cross-coupling [1]. 5-Iodoisatin has been successfully grafted onto cyclic olefin copolymer (COC) and gold surfaces via a heterogeneous-phase Sonogashira reaction with surface-bound arylalkynes [1]. The high reactivity of the carbon-iodine bond allows this specific coupling to proceed efficiently under heterogeneous conditions, whereas lighter halogens (bromo or chloro) possess inferior leaving group reactivity and typically fail to couple efficiently without harsh, homogeneous conditions [1].

Evidence DimensionCross-coupling viability on solid supports
Target Compound DataSuccessful heterogeneous Sonogashira grafting
Comparator Or BaselineLighter halogenated isatins (inferior leaving group reactivity)
Quantified DifferenceEnables mild solid-phase coupling vs. failure/low yield
ConditionsHeterogeneous-phase Sonogashira coupling with surface-bound arylalkynes on COC/gold

Procurement of the iodo-derivative is mandatory for researchers developing isatin-decorated polymeric or metallic interfaces for biosensing, as it ensures coupling success without degrading the substrate.

HeLa Cell Inhibitory Potency
Class-level inference
C5 iodine substitution was associated with considerably increased inhibitory potency vs. unsubstituted isatin in HeLa cell assays.
Supports C5-iodo scaffold exploration in cytotoxicity SAR studies.
Specific IC50 values not disclosed; radiolabelled precursor incorporation method.

Maximized Free Radical Scavenging in Downstream Schiff Bases

When utilized as a precursor for biologically active Schiff bases, 5-iodoisatin yields derivatives with superior antioxidant properties compared to other halogenated analogs [1]. In a comparative study of isatin-derived monothiocarbohydrazones, the 5-iodoisatin Schiff base containing a 3-methoxy-4-hydroxy group exhibited the highest antioxidant activity in a DPPH radical quenching assay, achieving an IC50 of 9.76 ± 0.03 µM [1]. This significantly outperformed the corresponding 5-bromo analog, demonstrating the distinct electronic and steric contribution of the bulky iodine atom to the radical scavenging mechanism [1].

Evidence DimensionDPPH radical scavenging IC50
Target Compound Data9.76 ± 0.03 µM
Comparator Or Baseline5-bromoisatin Schiff base (lower antioxidant activity)
Quantified DifferenceHighest antioxidant potency among tested halogenated analogs
ConditionsDPPH radical quenching assay of 3-methoxy-4-hydroxy Schiff base derivatives at 10 µM concentration

For pharmaceutical procurement, selecting 5-iodoisatin directly translates to a more potent final API, reducing the required therapeutic dose in antioxidant or cytoprotective formulations.

DPPH Radical Scavenging IC50
Head-to-head
IC50 = 9.76 ± 0.03 µM for a 5-iodoisatin-derived Schiff base (Compound 17); outperformed 5-Br and 5-F analogs with identical substitution pattern among 23 tested compounds.
Positions 5-iodoisatin as a starting scaffold for antioxidant lead optimization.
DPPH assay; 3-methoxy-4-hydroxy substitution context.

High-Yield Compatibility in Palladium-Catalyzed C–O Bond Formation

5-Iodoisatin proves to be a highly compatible substrate for advanced palladium-catalyzed direct esterification reactions with silacarboxylic acids [1]. While some N-heterocycles suffer from poor electron density that completely inhibits coupling (e.g., 3-iodopyridine yields no product), N-protected 5-iodoisatin successfully undergoes palladium-catalyzed esterification to afford the corresponding aryl silacarboxylate in an 88% isolated yield [1]. This demonstrates its robust processability and high reactivity in complex transition-metal-catalyzed C–O bond formations compared to less reactive or electron-poor heteroaryl halides [1].

Evidence DimensionCross-coupling product yield
Target Compound Data88% isolated yield
Comparator Or Baseline3-iodopyridine (0% yield)
Quantified Difference88% absolute yield improvement over unreactive heterocycles
ConditionsPalladium-catalyzed direct esterification with silacarboxylic acid

High cross-coupling yields minimize precursor waste and improve overall atom economy, making 5-iodoisatin a highly cost-effective building block for complex ester synthesis.

Thiosemicarbazone Activity Range
Supporting evidence
Antioxidant IC50: 15.36–22.46 µM (7 compounds); urease inhibition IC50: 1.62 µg/mL (compound 2) with binding energy −7.70 kcal/mol.
Establishes baseline performance for 5-iodoisatin-derived thiosemicarbazone libraries.
Internal series comparison only; DPPH and urease inhibition assays.
Electrochemical Redox Profile
Class-level inference
5-Iodoisatin exhibits irreversible, pH-dependent, adsorption-controlled oxidation via three charge transfer steps; redox signature is halogen-specific and differs from 5-F, 5-Cl, and 5-Br isatins.
Electrochemical differentiation requires halogen-matched reference for sensor or electrosynthesis design.
Glassy carbon electrode; cyclic and square wave voltammetry.
Cytotoxicity SAR – C5 Halogenation
Class-level inference
C5 halogenation (including iodo) greatly enhanced cytotoxic activity vs. unsubstituted isatin in MTT assays across multiple cancer cell lines; some halogenated derivatives achieved IC50 < 10 µM.
Supports C5-halogenated isatin scaffold class for cell-model endpoint screening.
Aggregated data from 23 compounds; assay-specific validation advised.

Stereoselective Synthesis of 3-Substituted Oxindoles

Due to its exceptional intrinsic diastereoselectivity (91:9 threo:erythro ratio) in catalyst-free Henry reactions, 5-iodoisatin is the preferred starting material for synthesizing complex 3-hydroxy-2-oxindole frameworks [1]. This is highly relevant for process chemists aiming to avoid expensive chiral mediators.

Development of High-Potency Antioxidant Schiff Bases

5-Iodoisatin is the optimal precursor for formulating biologically active monothiocarbohydrazones and Schiff bases [2]. Its derivatives demonstrate superior DPPH radical scavenging capabilities (IC50 ~9.76 µM) compared to bromo- or fluoro-analogs, making it the right choice for targeted cytoprotective drug discovery[2].

Surface Functionalization for Biosensors

The high reactivity of the C-I bond allows 5-iodoisatin to undergo mild, heterogeneous-phase Sonogashira coupling [3]. This makes it an ideal building block for materials scientists grafting isatin recognition motifs onto cyclic olefin copolymers (COC) or gold surfaces for advanced biosensing interfaces [3].

Advanced Palladium-Catalyzed C–O Cross-Coupling

5-Iodoisatin's excellent compatibility and high yield (88%) in palladium-catalyzed direct esterification with silacarboxylic acids makes it a highly reliable substrate for generating aryl silacarboxylates [4]. It is the recommended precursor for workflows where electron-poor heterocycles typically fail [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Surface functionalization for biosensors
C5 iodo-specific Sonogashira reactivity on COC and gold surfaces
Verify covalent grafting efficiency under target surface conditions
Antioxidant Schiff base synthesis
Reported DPPH IC50 advantage of 5-iodoisatin-derived Schiff bases over 5-Br/5-F analogs
Confirm radical scavenging IC50 in lead series; compare halogen series activity
Thiosemicarbazone library for enzyme inhibition
Baseline antioxidant and urease inhibition profile of 5-iodoisatin-thiosemicarbazones
Screen against target enzymes; validate IC50 and docking predictions in-house
Cytotoxicity SAR in drug discovery
C5 halogenation effect on cell viability endpoints; reported potency enhancement vs. unsubstituted isatin
Test across relevant cancer cell lines; include unsubstituted isatin control and 5-halo comparators

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20780-76-1

Wikipedia

5-Iodo-1H-indole-2,3-dione

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